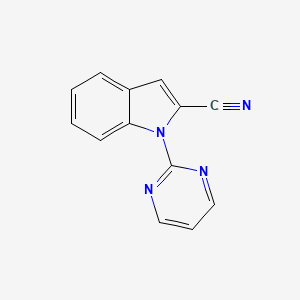
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile is a heterocyclic compound that combines the structural features of pyrimidine and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and indole moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is the three-component synthesis involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method utilizes a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at 0°C to room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile is largely dependent on its specific application:
Biological Activity: The compound can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects.
Chemical Reactivity: The presence of both pyrimidine and indole moieties allows for diverse reactivity, enabling the compound to participate in various chemical transformations.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and exhibit significant biological activity.
Imidazo[1,2-a]pyridines: Known for their medicinal applications, these compounds share structural similarities with this compound.
Pyrimido[1,2-a]benzimidazoles: These compounds are relevant in medicinal chemistry and share the pyrimidine core.
Uniqueness: The unique combination of pyrimidine and indole moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8N4 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-pyrimidin-2-ylindole-2-carbonitrile |
InChI |
InChI=1S/C13H8N4/c14-9-11-8-10-4-1-2-5-12(10)17(11)13-15-6-3-7-16-13/h1-8H |
InChI Key |
YXZQSSOTOTWZLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2C3=NC=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















